molecular formula C14H10BrClN2O2 B3847738 N'-(4-bromobenzylidene)-4-chloro-2-hydroxybenzohydrazide

N'-(4-bromobenzylidene)-4-chloro-2-hydroxybenzohydrazide

Cat. No. B3847738
M. Wt: 353.60 g/mol
InChI Key: BPDAZXKGJSMFCH-CAOOACKPSA-N
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Description

Compounds like N’-(4-bromobenzylidene)-4-chloro-2-hydroxybenzohydrazide belong to a class of organic compounds known as hydrazones . These compounds are characterized by a carbon-nitrogen double bond where the nitrogen is also bonded to another nitrogen or hydrogen .


Synthesis Analysis

Hydrazones are typically synthesized through a reaction known as hydrazone formation. This involves the reaction of a hydrazine with a carbonyl compound, such as a ketone or aldehyde .


Chemical Reactions Analysis

Hydrazones are involved in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo oxidation to form azines, or participate in the Wolff-Kishner reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For example, the presence of a bromine atom in a molecule can significantly affect its reactivity and other properties .

Mechanism of Action

The mechanism of action of a specific hydrazone would depend on its structure and the context in which it is used. Some hydrazones exhibit biological activity and can interact with biological targets .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, if a compound shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-chloro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-10-3-1-9(2-4-10)8-17-18-14(20)12-6-5-11(16)7-13(12)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDAZXKGJSMFCH-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-chloro-2-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-bromobenzylidene)-4-chloro-2-hydroxybenzohydrazide
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Reactant of Route 6
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